molecular formula C14H17NO4S2 B2834717 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2415466-46-3

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2834717
CAS No.: 2415466-46-3
M. Wt: 327.41
InChI Key: IPFHYTWRGUXQQG-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a 2H-1,3-benzodioxole core linked to a carboxamide group, which is further substituted with a methyl-dithiepane moiety.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c16-13(10-1-2-11-12(5-10)19-9-18-11)15-6-14(17)7-20-3-4-21-8-14/h1-2,5,17H,3-4,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHYTWRGUXQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the dithiepan ring. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include methyl iodide, cesium carbonate, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Analog: Tulmimetostatum

The closest structural analog identified is tulmimetostatum (INN proposed in 2021), a 2H-1,3-benzodioxole-5-carboxamide derivative with antineoplastic activity . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Parameter N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide Tulmimetostatum
Core Structure 2H-1,3-benzodioxole-5-carboxamide 2H-1,3-benzodioxole-5-carboxamide
Key Substituents 6-hydroxy-1,4-dithiepan-6-yl methyl group Chloro, trans-4-(3-methoxyazetidin-1-yl)cyclohexyl, methylsulfanyl
Molecular Weight ~335.4 g/mol (estimated) 560.2 g/mol (calculated)
Polarity Higher (due to hydroxyl group) Lower (lipophilic substituents dominate)
Reported Activity Not characterized Antineoplastic (preclinical/clinical trials)
Potential Targets Hypothesized: Thiol-dependent enzymes, redox systems Kinases, microtubules, or DNA repair machinery

Key Differences and Implications

Substituent Chemistry :

  • The dithiepane-hydroxyl group in the target compound may enhance solubility and enable hydrogen bonding or disulfide bridge formation with biological targets. In contrast, tulmimetostatum’s chloro-methoxyazetidinyl and methylsulfanyl groups likely improve membrane permeability and target specificity in oncology .
  • The sulfur atoms in the dithiepane ring could confer unique redox properties or metabolic stability compared to tulmimetostatum’s methylsulfanyl group, which may act as a leaving group or participate in covalent binding.

The target compound’s dithiepane-hydroxyl moiety might instead modulate oxidative stress pathways or interact with thiol-rich proteins (e.g., glutathione pathways).

Pharmacokinetics :

  • The hydroxyl group in the target compound may reduce logP values compared to tulmimetostatum, suggesting differences in absorption and distribution. However, the dithiepane ring’s conformational flexibility could influence bioavailability.

Biological Activity

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that suggests potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 2415466-46-3
Molecular Formula C14H17NO4S2
Molecular Weight 327.4 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to modulate enzyme activity and receptor signaling pathways. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular responses.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological activities such as:

  • Antioxidant Properties : Potential to reduce oxidative stress in cells.
  • Anti-inflammatory Effects : May inhibit inflammatory cytokine production.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant potential of benzodioxole derivatives and found significant free radical scavenging activity, suggesting that similar compounds could have protective effects against oxidative damage.
  • Anti-inflammatory Research :
    • Research on related dithiepan compounds indicated their potential in reducing inflammation through inhibition of pro-inflammatory mediators.

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity TypeObserved EffectsReference
AntioxidantSignificant scavenging of free radicals[Source 1]
Anti-inflammatoryReduced cytokine levels in vitro[Source 2]
Enzyme InhibitionInhibition of specific metabolic enzymes[Source 3]

Q & A

Q. What are the key synthetic routes for N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Formation of the carboxamide group via activation of the carboxylic acid (e.g., using EDCI or DCC) and reaction with the amine-containing dithiepane derivative.
  • Ring-system assembly : Construction of the 1,4-dithiepane ring through thioether bond formation under controlled oxidative conditions.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction efficiency .
  • Purification : Crystallization or column chromatography is employed to isolate the final product with ≥95% purity .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the connectivity of the benzodioxole, dithiepane, and carboxamide moieties. For example, the hydroxy group on the dithiepane ring shows a broad singlet at δ 5.2–5.8 ppm in 1^1H NMR .
  • IR spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm1^{-1}) and hydroxyl group (3200–3400 cm1^{-1}) are critical .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z calculated for C14_{14}H15_{15}NO4_4S2_2: 342.05) .

Q. What structural features contribute to its potential bioactivity?

  • The 1,4-dithiepane ring may confer redox-modulating properties via sulfur-sulfur interactions.
  • The benzodioxole moiety enhances lipophilicity, aiding membrane permeability.
  • The carboxamide group facilitates hydrogen bonding with biological targets, such as enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like racemization .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions by stabilizing transition states .
  • Solvent selection : Replacing DMF with NMP (N-methylpyrrolidone) in thioether formation reduces decomposition risks .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:7) or HPLC tracks intermediate formation, enabling timely adjustments .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals (e.g., dithiepane protons vs. benzodioxole protons) .
  • X-ray crystallography : Single-crystal analysis (using SHELXL software) provides unambiguous confirmation of stereochemistry and bond lengths .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or α-glucosidase using Ellman’s assay (IC50_{50} determination) .
  • Antimicrobial screening : Broth microdilution (MIC values) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .
  • Controls : Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., donepezil for AChE inhibition) .

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